

Spectroscopic Characterization of Boc-7-bromo-DL-tryptophan: A Technical Guide

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Compound of Interest

Compound Name: *Boc-7-bromo-DL-tryptophan*

CAS No.: 1219432-58-2

Cat. No.: B1463514

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Introduction

In the landscape of contemporary drug discovery and peptide chemistry, the incorporation of unnatural amino acids into novel molecular frameworks is a cornerstone of innovation. **Boc-7-bromo-DL-tryptophan**, a derivative of the essential amino acid tryptophan, represents a key building block for synthesizing peptides and small molecules with tailored biological activities. The strategic placement of a bromine atom on the indole ring at the 7-position offers a versatile handle for further chemical modification, such as cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the α -amino group facilitates controlled peptide synthesis.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **Boc-7-bromo-DL-tryptophan**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a practicing scientist, understanding the characteristic spectral signatures of this compound is paramount for reaction monitoring, quality control, and structural verification. This document moves beyond a simple data sheet, offering insights into the rationale behind spectral assignments and providing robust experimental protocols for data acquisition. While direct experimental spectra for this specific

molecule are not widely published, this guide synthesizes data from closely related analogs to provide a reliable predictive framework.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

DOT Script for Molecular Structure

Caption: Molecular structure of **Boc-7-bromo-DL-tryptophan**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **Boc-7-bromo-DL-tryptophan**, both ^1H and ^{13}C NMR will provide a wealth of information. The expected spectra are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

^1H NMR Spectroscopy (Predicted)

The ^1H NMR spectrum will be characterized by signals corresponding to the protons of the Boc group, the amino acid backbone, and the substituted indole ring.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
Indole N-H	~10.8 - 11.2	br s	-	The chemical shift is sensitive to solvent and concentration.
Aromatic H-4	~7.5 - 7.7	d	~8.0	Downfield shift due to proximity to the electron-withdrawing bromine.
Aromatic H-5	~6.9 - 7.1	t	~8.0	
Aromatic H-6	~7.2 - 7.4	d	~8.0	
Indole C2-H	~7.1 - 7.3	s	-	
α -CH	~4.5 - 4.7	m	-	Coupling to both β -protons and the N-H proton.
β -CH ₂	~3.2 - 3.4	m	-	Diastereotopic protons, may appear as complex multiplets.
Boc (CH ₃) ₃	~1.4	s	-	Characteristic singlet integrating to 9 protons.
Amide N-H	~5.0 - 5.5	d	~7-8	Coupling to the α -proton. May be broadened or exchange with D ₂ O.

Expert Insights: The bromine atom at the 7-position will induce the most significant downfield shift on the adjacent H-4 proton due to its electron-withdrawing inductive effect. The diastereotopic nature of the β -protons arises from the chiral center at the α -carbon, leading to distinct chemical shifts and coupling constants, often resulting in a complex multiplet. The broadness of the N-H signals is a common feature due to quadrupole broadening and potential hydrogen exchange.

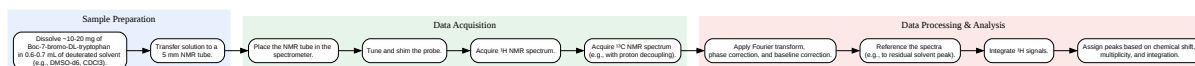
^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum will complement the ^1H NMR data, providing information on the carbon skeleton.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Notes
Carboxyl C=O	~173 - 176	
Boc C=O	~155 - 157	
Aromatic C-7a	~136 - 138	Quaternary carbon.
Aromatic C-3a	~127 - 129	Quaternary carbon.
Aromatic C-2	~123 - 125	
Aromatic C-4	~120 - 122	
Aromatic C-6	~120 - 122	
Aromatic C-5	~118 - 120	
Aromatic C-3	~109 - 111	Quaternary carbon.
Aromatic C-7	~100 - 105	Carbon directly attached to bromine, significant upfield shift.
Boc C(CH ₃) ₃	~80 - 82	Quaternary carbon.
α -C	~54 - 56	
β -C	~28 - 30	
Boc (CH ₃) ₃	~28	

Expert Insights: The most notable feature in the ¹³C NMR spectrum will be the signal for C-7, which is directly attached to the bromine atom. The heavy atom effect of bromine will cause a significant upfield shift for this carbon compared to unsubstituted tryptophan. The signals for the quaternary carbons of the indole ring can be identified by their lower intensity and the absence of signals in a DEPT-135 experiment.

DOT Script for NMR Workflow



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Caption: A generalized workflow for acquiring NMR spectra.

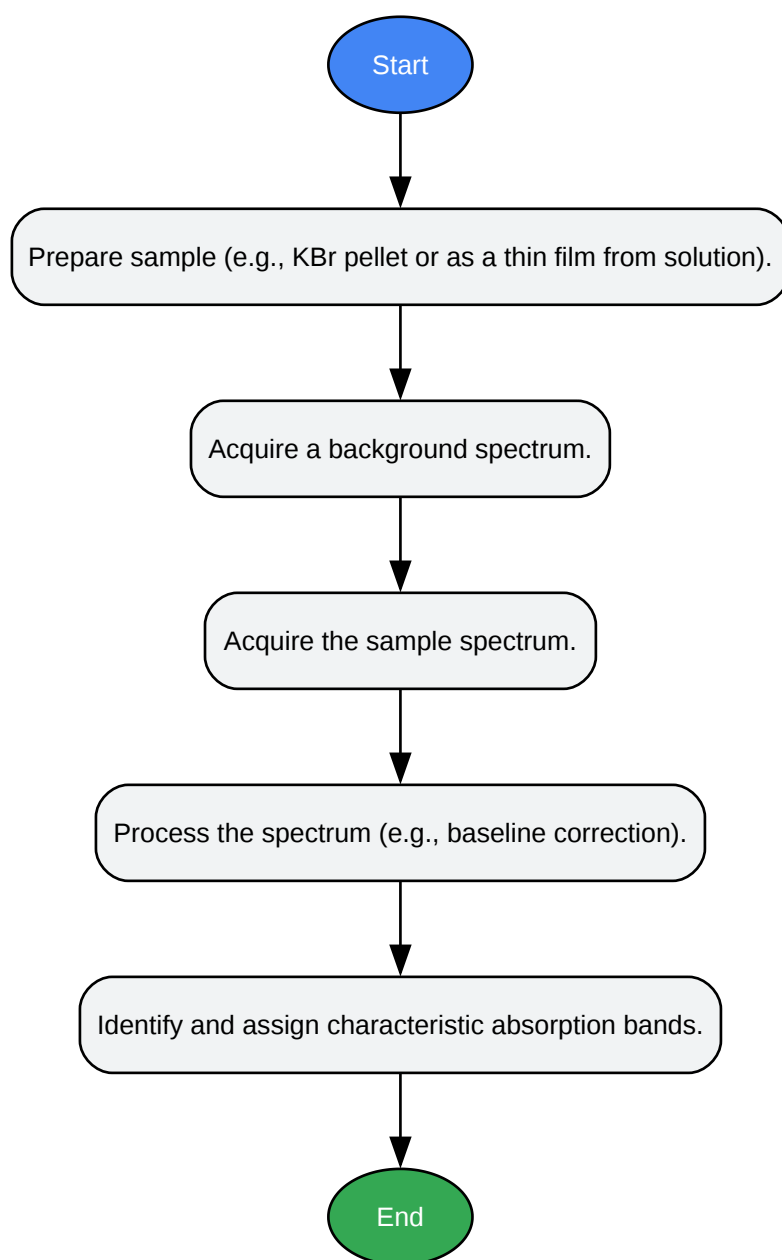
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **Boc-7-bromo-DL-tryptophan** will show characteristic absorption bands for the N-H, C=O, and C-H bonds.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (Indole)	3400 - 3300	Medium	
N-H Stretch (Amide)	3350 - 3250	Medium	
C-H Stretch (Aromatic)	3100 - 3000	Medium-Weak	
C-H Stretch (Aliphatic)	3000 - 2850	Medium	
C=O Stretch (Carboxylic Acid)	1725 - 1700	Strong	
C=O Stretch (Boc)	1700 - 1680	Strong	
C=C Stretch (Aromatic)	1600 - 1450	Medium-Weak	
N-H Bend (Amide II)	1550 - 1510	Medium	
C-Br Stretch	600 - 500	Medium-Strong	

Expert Insights: The two distinct C=O stretching frequencies for the carboxylic acid and the Boc group are key diagnostic peaks. Hydrogen bonding can cause a broadening and a shift to lower wavenumbers for the N-H and O-H (if the carboxylic acid is dimeric) stretching bands. The presence of a band in the low-frequency region ($600\text{-}500\text{ cm}^{-1}$) can be indicative of the C-Br stretching vibration.

DOT Script for IR Spectroscopy Protocol



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Caption: A simplified protocol for obtaining an IR spectrum.

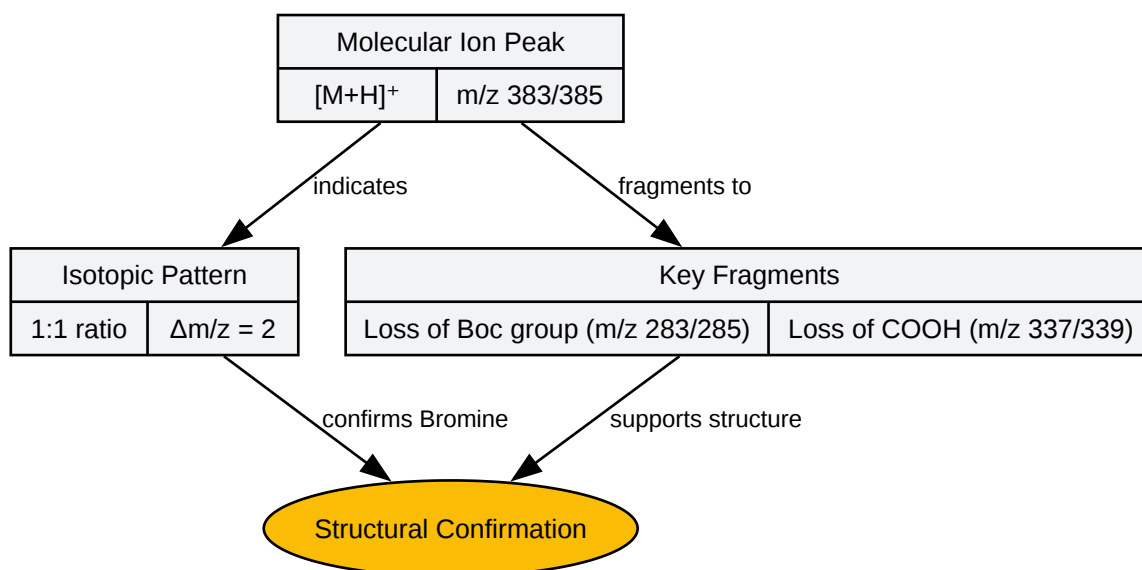
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Ion	Expected m/z	Notes
$[M+H]^+$	383.05/385.05	The two peaks of approximately equal intensity are due to the presence of the ^{79}Br and ^{81}Br isotopes.
$[M+Na]^+$	405.03/407.03	Adduct with sodium, commonly observed in ESI.
$[M-\text{Boc}+H]^+$	283.00/285.00	Fragmentation corresponding to the loss of the Boc group.
$[M-\text{CO}_2\text{H}]^+$	337.06/339.06	Loss of the carboxylic acid group.

Expert Insights: The most definitive feature in the mass spectrum of **Boc-7-bromo-DL-tryptophan** will be the isotopic pattern of the molecular ion peak due to the presence of bromine. The two stable isotopes of bromine, ^{79}Br and ^{81}Br , have nearly equal natural abundances, which will result in two peaks separated by 2 m/z units with an intensity ratio of approximately 1:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this analysis.

DOT Script for MS Analysis Logic



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Caption: Logical flow for the interpretation of mass spectrometry data.

Conclusion

The spectroscopic characterization of **Boc-7-bromo-DL-tryptophan** is essential for its effective use in research and development. This guide provides a detailed, predictive overview of the key features expected in its NMR, IR, and MS spectra. By understanding the underlying principles of how the molecular structure influences the spectroscopic output, scientists can confidently identify and verify this important synthetic building block. The provided protocols and expert insights aim to equip researchers with the necessary knowledge to not only acquire high-quality data but also to interpret it with a high degree of confidence.

References

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Sources

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